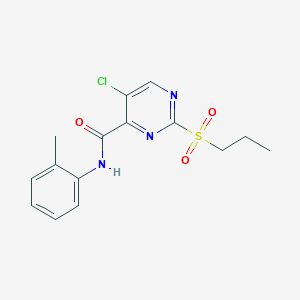
5-chloro-N-(2-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide
説明
5-chloro-N-(2-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In
作用機序
The mechanism of action of 5-chloro-N-(2-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been studied in various contexts. In cancer cells, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation (Gao et al., 2019). In inflammation, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules (Wu et al., 2019). In Alzheimer's disease, it has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain (Wang et al., 2018).
Biochemical and Physiological Effects
5-chloro-N-(2-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis (Gao et al., 2019). In inflammation, it has been shown to reduce the production of inflammatory molecules such as prostaglandin E2 (Wu et al., 2019). In Alzheimer's disease, it has been shown to improve cognitive function and reduce amyloid beta deposition in the brain (Wang et al., 2018).
実験室実験の利点と制限
One advantage of 5-chloro-N-(2-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is its potential therapeutic properties in various fields. It has been shown to have promising results in cancer research, inflammation, and neurological disorders. However, one limitation is the lack of studies on its toxicity and safety. Further research is needed to determine its potential side effects and toxicity levels.
将来の方向性
There are several potential future directions for 5-chloro-N-(2-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide. One direction is to study its potential as a therapeutic agent in other fields such as cardiovascular disease and diabetes. Another direction is to explore its potential as a drug delivery system for other therapeutic agents. Additionally, further studies are needed to determine its toxicity and safety levels in humans.
In conclusion, 5-chloro-N-(2-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Further research is needed to determine its potential as a therapeutic agent and its toxicity and safety levels in humans.
科学的研究の応用
5-chloro-N-(2-methylphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been studied for its potential applications in various fields such as cancer research, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models (Gao et al., 2019; Wu et al., 2019). Additionally, it has been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine (Wang et al., 2018).
特性
IUPAC Name |
5-chloro-N-(2-methylphenyl)-2-propylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-3-8-23(21,22)15-17-9-11(16)13(19-15)14(20)18-12-7-5-4-6-10(12)2/h4-7,9H,3,8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIOIKYTJSJJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




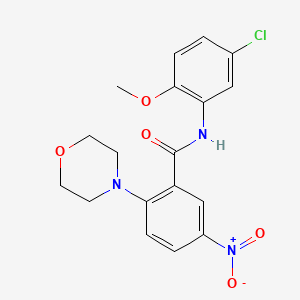
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B4389963.png)
![4-bromo-N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4389964.png)
![4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4389967.png)
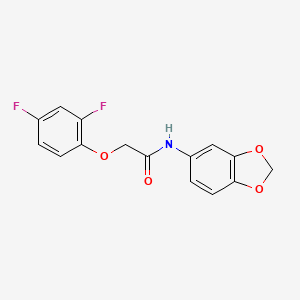
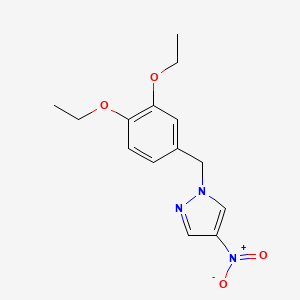
![2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4389990.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4389994.png)
![1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B4389997.png)
![1-[4-(2-isopropyl-5-methylphenoxy)butyl]-1H-imidazole](/img/structure/B4390011.png)
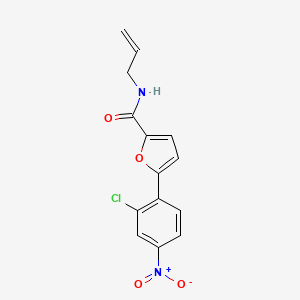
![2-[(2-fluorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4390018.png)
![N-(4-methylphenyl)-2-({5-(4-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4390036.png)